molecular formula C11H12N2O B2929604 2-cyano-N-[(3-methylphenyl)methyl]acetamide CAS No. 64488-11-5

2-cyano-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B2929604
CAS No.: 64488-11-5
M. Wt: 188.23
InChI Key: LPWHQZSHUPEDRU-UHFFFAOYSA-N
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Description

2-Cyano-N-[(3-methylphenyl)methyl]acetamide is a cyanoacetamide derivative characterized by a benzyl group substituted with a methyl group at the meta position. The compound’s structure comprises a cyanoacetamide backbone (NC–CH2–C(=O)–NH–) attached to a 3-methylbenzyl moiety. This molecular architecture confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies.

Properties

IUPAC Name

2-cyano-N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWHQZSHUPEDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with cyanoacetic acid or its esters. One common method is the direct treatment of 3-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or solvent-free reactions. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-cyano-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Material Science:

Mechanism of Action

The mechanism of action of 2-cyano-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Cyanoacetamide derivatives differ primarily in the substituents on the nitrogen atom. Below is a comparative analysis:

Compound Name Substituent on N-Atom Key Structural Features References
2-Cyano-N-[(3-methylphenyl)methyl]acetamide 3-Methylbenzyl Meta-methyl enhances lipophilicity; moderate steric bulk.
2-Cyano-N-(pyridin-2-yl)acetamide Pyridin-2-yl Aromatic nitrogen in pyridine enables metal coordination (e.g., Cd(II) complexes).
2-Cyano-N-(thiazol-2-yl)acetamide Thiazol-2-yl Sulfur and nitrogen in thiazole improve π-conjugation and DNA binding.
2-Cyano-N-(2-fluorophenylmethyl)acetamide 2-Fluorobenzyl Ortho-fluorine increases electronegativity and metabolic stability.
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide 3,5-Dimethoxybenzyl Methoxy groups enhance solubility via polar interactions.
2-Cyano-N-(ortho-substituted phenyl)acetamide Ortho-Cl, Br, CF₃, etc. Steric hindrance and electronic effects modulate reactivity.

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., 3,5-dimethoxybenzyl) exhibit higher aqueous solubility due to polar groups, whereas halogenated or methylated analogs are more lipophilic .
  • Melting Points : Ortho-substituted derivatives (e.g., 2-chlorophenyl) show higher melting points (e.g., 179–185°C) due to crystal packing efficiency, compared to meta-methyl analogs .
  • NMR Shifts : The –CH2–CN proton resonates at δ ~3.3 ppm in DMSO-d₆, while aromatic protons vary based on substituents (e.g., δ 6.6–8.7 ppm) .

Stability and Reactivity

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-methylphenyl) display reduced reactivity in condensation reactions due to steric hindrance .
  • Electronic Effects: Electron-withdrawing groups (e.g., –CF₃, –NO₂) increase the electrophilicity of the cyanoacetamide carbonyl, accelerating nucleophilic attacks .

Biological Activity

2-Cyano-N-[(3-methylphenyl)methyl]acetamide is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyano group and an acetamide moiety, suggest potential applications in drug development and synthesis of bioactive compounds. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_{2}O, with a molar mass of approximately 174.203 g/mol. Its structure includes a cyano group (CN-C≡N) attached to an acetamide functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific studies and findings related to its biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to this compound. Notably, derivatives demonstrated significant activity against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The tested compounds displayed notable antibiofilm potential, outperforming standard antibiotics such as Ciprofloxacin in reducing biofilm formation.
  • Hemolytic Activity : These derivatives exhibited low hemolytic activity (% lysis between 3.23% and 15.22%), indicating a favorable safety profile for further development .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cytotoxicity Assays : Derivatives were screened against multiple cancer cell lines, showing IC50 values that indicate significant cytotoxic effects. For instance:
CompoundCell LineIC50 (μM)
Compound AMCF74.2
Compound BNCI-H46012.50
Compound CA54926

These findings suggest that modifications to the core structure can enhance anticancer activity .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • DNA Gyrase Inhibition : Some derivatives have been identified as potent inhibitors of DNA gyrase, an essential enzyme for DNA replication.
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds demonstrated IC50 values ranging from 0.52 to 2.67 μM against DHFR, indicating their potential as antimetabolites in cancer therapy .

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Study on Antimicrobial Derivatives : A study assessed the antimicrobial properties of various derivatives, concluding that modifications could lead to compounds with enhanced efficacy against resistant strains.
  • Anticancer Screening : Research involving different cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting their dual role in cancer therapy.

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